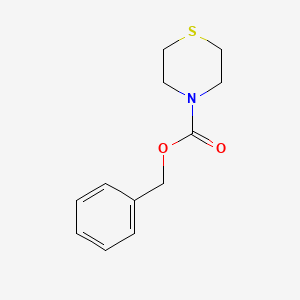

Benzyl thiomorpholine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl thiomorpholine-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2S/c14-12(13-6-8-16-9-7-13)15-10-11-4-2-1-3-5-11/h1-5H,6-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYUVWFKXXNINGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCN1C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Benzyl Thiomorpholine 4 Carboxylate and Its Analogues

Direct Esterification Approaches for Benzyl (B1604629) Thiomorpholine-4-carboxylate

The formation of the benzyl ester from thiomorpholine-4-carboxylic acid is a critical transformation. This can be achieved through several distinct esterification protocols, each with its own advantages regarding reaction conditions, substrate scope, and efficiency.

Classical Esterification Techniques

Classical esterification, such as the Fischer-Speier method, involves the direct reaction of a carboxylic acid with an alcohol under acidic catalysis. While broadly applicable, this method requires strong acid catalysts and often the removal of water to drive the equilibrium towards the product. For the synthesis of benzyl thiomorpholine-4-carboxylate, this would involve reacting thiomorpholine-4-carboxylic acid with benzyl alcohol in the presence of an acid like sulfuric acid or hydrochloric acid. The conditions are typically harsh, which can be incompatible with sensitive functional groups.

Activated Reagent-Mediated Esterification Protocols

To circumvent the often harsh conditions of classical esterification, methods that proceed via an activated carboxylic acid derivative are commonly employed. nih.gov These protocols offer milder reaction conditions and are generally more tolerant of various functional groups. nih.govnih.gov

One of the most prominent methods is the Steglich esterification, which utilizes a carbodiimide, such as dicyclohexylcarbodiimide (B1669883) (DCC), in combination with a nucleophilic catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.govorgsyn.org The reaction proceeds through an O-acylisourea intermediate, which is then attacked by the alcohol. nih.gov This method is highly efficient for a wide range of alcohols, including sterically hindered ones, although the formation of N-acylurea byproducts can be a drawback with hindered substrates. orgsyn.org

Other activating agents include 1,1'-Carbonyldiimidazole (CDI), which reacts with the carboxylic acid to form a reactive acylimidazolide intermediate. This intermediate readily undergoes nucleophilic attack by an alcohol to form the desired ester. rsc.org Similarly, phosphonium-based reagents like triphenylphosphine (B44618) dibromide can facilitate one-pot esterification under mild conditions. nih.gov The use of modified Yamaguchi reagents has also been reported for the efficient and enantioselective esterification of carboxylic acids. acs.org

| Activating Reagent System | Intermediate | Key Features |

| DCC/DMAP | O-acylisourea | Mild, neutral conditions; highly efficient for many substrates. nih.govorgsyn.org |

| CDI | Acylimidazolide | Simple procedure with gaseous byproducts (CO2, imidazole). rsc.org |

| Ph3PBr2/Base | Acyloxyphosphonium salt | One-pot protocol; works for primary, secondary, and tertiary alcohols. nih.gov |

| Modified Yamaguchi Reagent (TCBOXY) | Mixed anhydride (B1165640) | Fast reaction times; suitable for sensitive substrates and peptide synthesis. acs.org |

Catalytic Esterification Strategies for Carboxylic Acids and Benzyl Alcohol

Catalytic approaches for the direct condensation of carboxylic acids and alcohols represent an atom-economical and environmentally benign alternative. Various catalysts have been developed that can promote the esterification of carboxylic acids with benzyl alcohol under relatively mild conditions.

For instance, aluminum sulfate (B86663) octadecahydrate (Al₂(SO₄)₃·18H₂O) has been shown to be an effective, low-cost, and recyclable catalyst for esterification under solvent-free conditions. researchgate.net The reaction is clean, and the solid catalyst can be easily separated from the reaction mixture by filtration. researchgate.net Other metal salts, such as those of hafnium(IV) and zirconium(IV), are also highly effective for the selective esterification of primary alcohols like benzyl alcohol. researchgate.net

Zeolite catalysts, particularly Hβ and HY, have been studied for the esterification of acetic acid with benzyl alcohol, yielding benzyl acetate. researchgate.net The pore architecture of the zeolite can influence product selectivity, sometimes leading to the formation of dibenzyl ether as a byproduct. researchgate.net More recently, novel ionic iron(III) complexes have been developed to catalyze the esterification of primary benzylic C-H bonds with carboxylic acids, offering a direct route from the hydrocarbon. organic-chemistry.org

| Catalytic System | Reaction Conditions | Key Findings |

| Al₂(SO₄)₃·18H₂O | Solvent-free | Low-cost, non-toxic, recyclable solid acid catalyst. researchgate.net |

| Hafnium(IV) / Zirconium(IV) salts | N/A | Highly effective for selective esterification of primary alcohols. researchgate.net |

| Zeolites (Hβ, HY) | N/A | Pore architecture influences selectivity between ester and ether formation. researchgate.net |

| Ionic Iron(III) Complexes | Di-tert-butyl peroxide (oxidant) | Catalyzes direct benzylation from benzylic C-H bonds. organic-chemistry.org |

Synthesis of the Thiomorpholine (B91149) Core

The thiomorpholine heterocycle is a key structural component and can be synthesized through various strategies, primarily involving ring-closure reactions or the functionalization of a pre-existing thiomorpholine ring.

Ring-Closure Methods for Thiomorpholine Formation

The construction of the thiomorpholine ring typically starts from acyclic precursors. A common and cost-effective method involves the reaction of diethanolamine (B148213) with a sulfur source. In one such procedure, the hydroxyl groups of diethanolamine are first activated, for example, by converting them to mesylates using methanesulfonyl chloride. nih.govgoogle.com The resulting dimesylate intermediate then undergoes ring closure upon reaction with a nucleophilic sulfur source like sodium sulfide (B99878) to form the thiomorpholine ring. nih.govgoogle.com A similar strategy involves the reaction of diethanolamine with thionyl chloride to generate bis(2-chloroethyl)amine, which is subsequently cyclized with sodium sulfide. google.com

Another powerful strategy is the double Michael addition of an amine to an activated alkene. The reaction between an aromatic amine and divinyl sulfone, for example, can be catalyzed by boric acid in water to yield N-substituted thiomorpholine-1,1-dioxides. researchgate.net A more recent development involves an annulation reaction where a β-amino thiol reacts with a vinyl sulfonium (B1226848) salt, which acts as a bis-electrophile, to construct the thiomorpholine ring in a single step under mild conditions. bris.ac.uk

| Starting Materials | Key Reagents | Transformation | Product Type |

| Diethanolamine | Methanesulfonyl chloride, Sodium sulfide | Hydroxyl activation followed by nucleophilic cyclization. nih.govgoogle.com | Thiomorpholine |

| Diethanolamine | Thionyl chloride, Sodium sulfide | Conversion to dichloro derivative followed by cyclization. google.com | Thiomorpholine |

| Aromatic amine, Divinyl sulfone | Boric acid/Glycerol | Catalytic double Michael addition. researchgate.net | Thiomorpholine-1,1-dioxide |

| β-amino thiol, Vinyl sulfonium salt | Base (e.g., Et3N) | Annulation via conjugate addition and intramolecular substitution. bris.ac.uk | Thiomorpholine |

Functionalization of Pre-formed Thiomorpholine Rings

Once the thiomorpholine ring is formed, it can be further modified. The nitrogen atom of the thiomorpholine ring is a nucleophile and can be readily functionalized. A common reaction is the nucleophilic aromatic substitution (SNAr) where thiomorpholine displaces a leaving group, such as fluoride, from an electron-deficient aromatic ring. nih.gov This method is used in the synthesis of sutezolid, where thiomorpholine is coupled with 3,4-difluoronitrobenzene. nih.gov

The introduction of the 4-carboxylate group to form the precursor for the title compound is a key functionalization. This is typically achieved by reacting thiomorpholine with an appropriate acylating agent, such as benzyl chloroformate, under basic conditions. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent followed by the addition of benzyl alcohol would yield the target molecule. The synthesis of various N-acyl and N-sulfonyl thiomorpholine derivatives has been explored, often starting from immobilized amino acids to create complex morpholine (B109124) and thiomorpholine carboxylic acid derivatives. nih.gov Furthermore, the sulfur atom in the ring can be oxidized, typically using an oxidizing agent like potassium permanganate, to form the corresponding thiomorpholine-1,1-dioxide, which alters the electronic properties and conformation of the ring. google.com

Preparation of Structurally Related Thiomorpholine-4-carboxylates

Building upon the fundamental thiomorpholine scaffold, chemists can generate extensive libraries of related compounds by modifying the substituent at the 4-position. These modifications are crucial for structure-activity relationship (SAR) studies in medicinal chemistry. The synthesis of amides from biaryl alkyl carboxylic acids, including thiomorpholine amides, has been a key strategy in developing new therapeutic agents. nih.gov

The synthesis of carbamate (B1207046) and carbonate analogues of thiomorpholine-4-carboxylate involves the reaction of thiomorpholine with suitable electrophilic reagents. These functional groups are of significant interest in drug design. researchgate.net

Carbamate Analogues: The most direct route to thiomorpholine-4-carbamates is the reaction of thiomorpholine with an isocyanate. However, a more versatile, one-pot, two-step approach involves the in situ formation of a reactive carbamate intermediate. rsc.org In this method, thiomorpholine is first reacted with a carbonate, such as bis(2,2,2-trifluoroethyl) carbonate, or a chloroformate derivative like 2,2,2-trifluoroethylchloroformate, in the presence of a base like triethylamine. rsc.org This intermediate can then be reacted with a nucleophile, such as hydrazine, to produce compounds like thiomorpholine-4-carbohydrazide, a stable carbamate analogue. rsc.org This strategy highlights the controlled reactivity of different carbamate precursors, which is essential for building diverse molecular libraries. rsc.org The stability and formation of carbamates from cyclic amines like thiomorpholine in the presence of CO2 have also been studied, correlating formation constants with the structural properties of the amine. colab.ws

Carbonate Analogues: While less common, the synthesis of N-O carbonates linked to the thiomorpholine nitrogen can be envisioned. The general synthesis of cyclic carbonates is well-established, but creating an N-linked carbonate would require a different approach. google.com A plausible strategy would involve reacting thiomorpholine with a suitable chloroformate that contains an oxygen-linked moiety, although specific examples for the thiomorpholine ring are not extensively documented in the provided literature.

| Analogue Type | General Strategy | Key Reagents | Example Product/Intermediate | Reference |

|---|---|---|---|---|

| Carbamate | One-pot, two-step synthesis via reactive carbamate intermediate. | Thiomorpholine, Bis(2,2,2-trifluoroethyl) carbonate or 2,2,2-Trifluoroethylchloroformate, Triethylamine, Hydrazine. | Thiomorpholine-4-carbohydrazide | rsc.org |

| Carbamate (from CO2) | Equilibrium reaction between the amine, bicarbonate, and water. | Thiomorpholine, CO2 (as HCO3-) | Thiomorpholine carbamate (in solution) | colab.ws |

Varying the ester group of thiomorpholine-4-carboxylate is a common strategy to modulate the physicochemical and pharmacological properties of the molecule. This is achieved by replacing benzyl chloroformate with a range of other chloroformate reagents during the synthesis.

The fundamental reaction is an acylation of thiomorpholine. By selecting different alkyl or aryl chloroformates, a library of esters can be produced. For example, using ethyl chloroformate would yield ethyl thiomorpholine-4-carboxylate, while using phenyl chloroformate would result in the corresponding phenyl ester. google.com This approach allows for the introduction of various functionalities, including different substituted aryl groups, heteroaryl groups, and diverse alkyl chains. organic-chemistry.orgnih.gov Studies on related scaffolds have shown that the synthesis of various 2-aryl-4H-chromene-3-carboxylate derivatives can be achieved by reacting 4-hydroxycoumarins with β-nitroalkenes in the presence of different alcohols, such as benzyl alcohol, demonstrating the feasibility of varying the ester component. organic-chemistry.org Similarly, linker-modified biaryl alkyl carboxylic acid derivatives, including those with benzyl linkers, have been successfully synthesized and evaluated for biological activity. nih.gov

| Ester Moiety | Required Chloroformate Reagent | Resulting Product Name | Reference Principle |

|---|---|---|---|

| Benzyl | Benzyl chloroformate | This compound | google.com |

| Ethyl | Ethyl chloroformate | Ethyl thiomorpholine-4-carboxylate | google.com |

| Phenyl | Phenyl chloroformate | Phenyl thiomorpholine-4-carboxylate | organic-chemistry.org |

| Substituted Aryl | Substituted Aryl chloroformate | Substituted Aryl thiomorpholine-4-carboxylate | nih.gov |

| Allyl | Allyl chloroformate | Allyl thiomorpholine-4-carboxylate | google.com |

Green Chemistry Approaches in Synthesis (e.g., Microwave-Assisted, Solvent-Free Methods)

Modern synthetic chemistry emphasizes the use of environmentally benign methods. Green chemistry approaches, such as microwave-assisted synthesis and solvent-free reactions, have been successfully applied to the preparation of thiomorpholine derivatives, offering significant advantages over conventional methods.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. rsc.org For the synthesis of heterocyclic compounds, including thiomorpholine derivatives, microwave-assisted methods often lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating. rsc.orgresearchgate.neteurjchem.com For instance, the synthesis of various quinoline (B57606) derivatives coupled with thiomorpholine has been achieved with moderate to good yields under microwave irradiation in neat conditions (without a solvent), highlighting the efficiency of this technique. rsc.org One-pot, multi-component reactions to create complex thiomorpholine-tethered analogues have also been effectively performed using microwave heating, demonstrating the method's utility in creating diverse molecular libraries efficiently. rsc.orgajpp.in

| Reaction Type | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Friedländer Synthesis of 8-hydroxyquinolines | Conventional Heating | - | 34% | rsc.org |

| Friedländer Synthesis of 8-hydroxyquinolines | Microwave-Assisted | - | 72% | rsc.org |

| Synthesis of Fused Quinolines | Conventional Heating | - | 62-65% | rsc.org |

| Synthesis of Fused Quinolines | Microwave-Assisted | 5 min | 92-97% | rsc.org |

| Synthesis of Fluoroquinolone Analogues | Conventional Heating | 10-14 h | 65-78% | eurjchem.com |

| Synthesis of Fluoroquinolone Analogues | Microwave-Assisted | 6-10 min | 75-88% | eurjchem.com |

Solvent-Free Methods: Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free, or neat, reaction conditions can lead to improved safety, reduced waste, and often, enhanced reaction rates. The synthesis of 4-methoxy-2-thiomorpholin-4-ylmethyl-1-phenol has been accomplished in a solvent-free system using infrared light as a non-conventional energy source. mdpi.com This method completed the reaction in just 8 minutes with a 76% yield, a significant improvement over solvent-based reflux methods that required 1-100 hours and gave lower yields. mdpi.com Another green technique is mechanochemistry, which involves grinding or milling solid reactants together, sometimes with a catalytic amount of liquid (liquid-assisted grinding). google.com This approach has been used for selective phosphorylation and represents a viable, solvent-free strategy that could be adapted for the synthesis of thiomorpholine derivatives. google.com

Chemical Reactivity and Derivatization of Benzyl Thiomorpholine 4 Carboxylate

Reactions Involving the Thiomorpholine (B91149) Heterocycle

The sulfur atom in the thiomorpholine ring is a key site for reactivity, allowing for modifications that can significantly alter the compound's properties.

The thioether in the thiomorpholine ring is readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. The sulfur atom is often considered a "metabolically soft spot" due to this ease of oxidation. mdpi.com

Sulfoxide Formation : The oxidation of Benzyl (B1604629) thiomorpholine-4-carboxylate to Benzyl thiomorpholine-4-carboxylate 1-oxide can be achieved with high efficiency. A reported method involves the use of periodic acid (H₅IO₆) in the presence of a catalytic amount of iron(III) chloride (FeCl₃) in acetonitrile. d-nb.inforesearchgate.net This reaction is slightly exothermic and proceeds smoothly at room temperature.

Sulfone Formation : Further oxidation of the sulfoxide or direct oxidation of the thioether with stronger oxidizing agents will yield the corresponding sulfone, this compound 1,1-dioxide. The existence of this compound as a commercial product indicates that its synthesis is well-established. bldpharm.com

Table 3: Oxidation Reactions of the Thiomorpholine Sulfur Atom

| Product | Oxidation State | Reagents and Conditions | Reference |

|---|---|---|---|

| This compound 1-oxide | Sulfoxide | H₅IO₆, FeCl₃ (cat.), MeCN, RT | d-nb.inforesearchgate.net |

| This compound 1,1-dioxide | Sulfone | Requires stronger or prolonged oxidation conditions. | bldpharm.com |

The nitrogen atom of this compound is part of a carbamate (B1207046) group and is therefore generally unreactive towards typical amine reactions like alkylation or acylation. Functionalization of the nitrogen atom is primarily achieved by first removing the benzyloxycarbonyl protecting group, as detailed in Section 3.1.1. Once the protecting group is cleaved, the resulting thiomorpholine is a secondary amine. This free amine is nucleophilic and can readily participate in a wide range of reactions, including:

N-alkylation with alkyl halides.

N-arylation with aryl halides or other suitable reagents.

Acylation with acid chlorides or anhydrides to form amides.

Sulfonylation with sulfonyl chlorides to form sulfonamides.

Therefore, the cleavage of the benzyl ester is the critical gateway to extensive derivatization at the nitrogen position.

Ring-Opening and Ring-Expansion Reactions (if applicable)

Currently, there is a lack of specific documented instances of ring-opening or ring-expansion reactions for this compound in the scientific literature. The thiomorpholine ring, being a six-membered saturated heterocycle, is generally stable under a variety of reaction conditions. The stability of the ring is comparable to that of other saturated six-membered rings like cyclohexane (B81311) and morpholine (B109124).

However, theoretical possibilities for such reactions exist under forcing conditions or with specific reagents. For instance, treatment with strong reducing agents that can effect C-S or C-N bond cleavage could potentially lead to ring-opening. Similarly, rearrangement reactions, which are a form of ring expansion or contraction, could theoretically be induced through radical intermediates or under photochemical conditions, though no specific examples for N-Cbz protected thiomorpholines have been reported.

It is important to note that the presence of the N-benzyloxycarbonyl group is expected to influence the stability of the ring. The delocalization of the nitrogen lone pair into the carbonyl group of the carbamate reduces the nucleophilicity and basicity of the nitrogen, which may in turn affect the ring's susceptibility to certain types of cleavage reactions.

For comparison, related heterocyclic systems have been shown to undergo ring-opening under specific conditions. For example, N-acyl aziridines and azetidines are known to undergo nucleophilic ring-opening due to significant ring strain. However, the thiomorpholine ring does not possess such inherent strain.

Table 1: Plausible (but not experimentally verified) Conditions for Ring-Opening of Thiomorpholine Derivatives

| Reagent/Condition | Potential Outcome | Rationale |

| Raney Nickel (Ra-Ni) | Desulfurization and C-N cleavage | Strong reducing agent known for cleaving C-S and C-N bonds. |

| Strong Acids (e.g., conc. H₂SO₄) at high temp. | Ring fragmentation | Acid-catalyzed cleavage of ether and thioether linkages. |

| Photolysis with sensitizers | Radical-mediated fragmentation | Generation of reactive intermediates that could lead to ring cleavage. |

This table is speculative and based on general principles of organic chemistry, as direct experimental evidence for this compound is unavailable.

Stereochemical Aspects of Reactivity and Transformation

The stereochemistry of the thiomorpholine ring plays a crucial role in its reactivity and in the stereochemical outcome of its transformations. The thiomorpholine ring typically adopts a chair conformation, similar to cyclohexane. Substituents on the ring can occupy either axial or equatorial positions, and the conformational preference is governed by steric and electronic factors.

In the case of this compound, the bulky N-benzyloxycarbonyl group is expected to have a significant influence on the conformational equilibrium of the ring. Furthermore, the presence of substituents on the carbon atoms of the thiomorpholine ring introduces chiral centers, leading to the possibility of diastereomers and enantiomers.

Research on the stereoselective synthesis of thiomorpholine derivatives has demonstrated that the introduction of substituents can be achieved with a high degree of stereocontrol. For example, in the polymer-supported synthesis of thiomorpholine-3-carboxylic acid derivatives, the stereochemistry of the starting amino acid dictates the stereochemistry of the final product nih.gov. This suggests that reactions on a pre-existing chiral thiomorpholine scaffold, such as a substituted this compound, would likely proceed with retention or predictable inversion of stereochemistry at the reacting center, depending on the reaction mechanism.

The N-acyl group can also influence the stereochemical outcome of reactions at adjacent positions. For instance, the formation of stable N-acylmorpholine rotamers has been observed, which can direct the approach of reagents from a less hindered face of the molecule nih.gov. A similar effect would be expected for this compound.

Table 2: Factors Influencing Stereoselectivity in Thiomorpholine Reactions

| Factor | Influence on Stereochemistry | Example |

| Ring Conformation | The chair conformation presents distinct axial and equatorial environments, leading to different reactivity and product stereochemistry. | A bulky substituent will preferentially occupy an equatorial position, influencing the approach of reagents. |

| N-Substituent | The N-benzyloxycarbonyl group can restrict rotation and create a chiral environment around the nitrogen atom, influencing the stereochemical outcome of reactions at α-carbons. | Formation of stable rotamers can lead to diastereoselective transformations. |

| Existing Stereocenters | The presence of chiral centers on the ring will direct the stereochemical outcome of subsequent reactions, often leading to diastereoselective product formation. | In the synthesis of substituted thiomorpholines, the stereochemistry of the starting material is often transferred to the product nih.gov. |

| Reaction Mechanism | The mechanism of a reaction (e.g., Sₙ2, E2) will determine the stereochemical relationship between the starting material and the product. | An Sₙ2 reaction at a chiral center on the ring would proceed with inversion of configuration. |

Stereochemical Considerations in the Synthesis and Transformations of Thiomorpholine 4 Carboxylates

Diastereoselectivity in Thiomorpholine (B91149) Ring Formation (e.g., Thiazolidine analogues)

The synthesis of the thiomorpholine ring, particularly when substituted, often generates multiple stereoisomers known as diastereomers. Controlling the formation of a desired diastereomer over others is a significant challenge in synthetic chemistry. The relative orientation of substituents on the heterocyclic ring is determined during the cyclization step.

Research into related sulfur-containing heterocycles, such as thiazolidines, provides insight into the principles of diastereoselectivity. For instance, the Knoevenagel condensation of 2,4-thiazolidinedione (B21345) with substituted benzaldehydes is a common method for creating 5-benzylidene thiazolidine-2,4-dione derivatives. nih.gov The geometry of the resulting exocyclic double bond in these analogues is a key stereochemical feature.

In the synthesis of more complex fused systems, diastereoselectivity is also paramount. The reaction of homophthalic anhydride (B1165640) with imines to form 1,2,3,4-tetrahydroisoquinoline-4-carboxylic acids results in mixtures of trans- and cis-diastereomers, with the ratio being influenced by reaction conditions. nih.gov Subsequent modification of these scaffolds, for example by introducing a thiomorpholine moiety, carries forward these stereochemical considerations. nih.gov Similarly, polymer-supported synthesis strategies for thiomorpholine-3-carboxylic acid derivatives have noted the stereoselective formation of products depending on the reagents used during cleavage from the solid support. acs.org

| Reaction Type | Starting Materials | Product Class | Stereochemical Outcome |

| Knoevenagel Condensation | 4-hydroxybenzaldehyde, 2,4-thiazolidinedione | 5-benzylidene thiazolidine-2,4-diones | Formation of specific geometric isomers around the benzylidene double bond. nih.gov |

| Cyclocondensation | Homophthalic anhydride, N-(furan-2-yl-methylidene)-benzylamine | Tetrahydroisoquinoline-4-carboxylic acids | Formation of cis and trans diastereomers. nih.gov |

| Polymer-Supported Cyclization | Immobilized Fmoc-Cys(Trt)-OH | Thiomorpholine-3-carboxylic acids | Stereoselective formation of the new stereocenter during cleavage and cyclization. acs.org |

Enantioselective Synthesis of Chiral Thiomorpholine-4-carboxylate Derivatives

Producing a single enantiomer of a chiral molecule is crucial, particularly for pharmaceutical applications where different enantiomers can have vastly different biological effects. Enantioselective synthesis aims to create one specific enantiomer in high excess.

Key strategies for accessing enantiopure thiomorpholine-4-carboxylates often involve the use of chiral building blocks or asymmetric catalysis. Compounds like (R)-4-Boc-thiomorpholine-3-carboxylic acid and (3S)-thiomorpholine-3-carboxylic acid are valuable chiral synthons. chemimpex.comcymitquimica.com These molecules possess a predefined stereocenter, which can be elaborated into more complex structures while retaining stereochemical integrity. (R)-4-Boc-thiomorpholine-3-carboxylic acid, for example, is a versatile building block used in the synthesis of pharmaceuticals and agrochemicals. chemimpex.com

Furthermore, advances in catalysis have enabled the enantioselective synthesis of related heterocyclic systems, providing a blueprint for thiomorpholine derivatives. Iridium-catalyzed asymmetric hydrogenation has been successfully used to produce chiral tetrahydroquinoxaline and 1,4-dihydroquinoline (B1252258) derivatives with excellent enantioselectivity (up to 99% ee). rsc.orgnih.gov A notable development in the direct synthesis of chiral thiomorpholines involves the biocatalytic reduction of 3,6-dihydro-2H-1,4-thiazines using imine reductases, offering an enantioselective route to the core ring system. acs.org

| Method | Substrate/Precursor | Catalyst/Reagent | Product | Enantiomeric Excess (ee) |

| Asymmetric Hydrogenation | Quinolines | Chiral Ir-SpiroPAP catalyst | Chiral 1,4-dihydroquinolines | Up to 99% ee nih.gov |

| Asymmetric Hydrogenation | Quinoxalines | Chiral Ir-catalyst | Chiral tetrahydroquinoxalines | Up to 98% ee rsc.org |

| Chiral Building Block | N/A | N/A | (R)-4-Boc-thiomorpholine-3-carboxylic acid | ≥ 97% purity chemimpex.com |

| Biocatalytic Reduction | 3,6-Dihydro-2H-1,4-thiazines | Imine Reductases | Chiral Thiomorpholines | High enantioselectivity acs.org |

Conformational Analysis of the Thiomorpholine Ring System

The three-dimensional shape, or conformation, of the thiomorpholine ring significantly impacts its properties. Like cyclohexane (B81311), the six-membered thiomorpholine ring predominantly adopts a low-energy chair conformation. iucr.orgnih.govmdpi.comiucr.org This has been consistently confirmed by X-ray crystallographic studies of various thiomorpholine derivatives.

In this chair conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The orientation of the substituent at the nitrogen atom (position 4) is of particular interest. In a crystal structure of a coumarin (B35378) derivative, the N-C bond of the thiomorpholine ring was found to be in an equatorial orientation. iucr.org Conversely, a study on 4-(4-nitrophenyl)thiomorpholine (B1608610) revealed that the nitrophenyl group occupies a quasi-axial position in the crystal, a conformation influenced by intermolecular interactions in the solid state. mdpi.com Density Functional Theory (DFT) calculations for an isolated molecule of the same compound suggested that a quasi-equatorial position would be more stable, highlighting the role of the crystalline environment in determining molecular conformation. mdpi.com

The precise geometry of the ring can be described by puckering parameters. For ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, the thiomorpholine ring's puckering parameters were determined, confirming a distinct chair shape. iucr.orgnih.gov

| Compound | Conformation | Puckering Parameters | Key Bond Angles |

| Ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate | Chair | q2 = 0.021 Å, q3 = 0.631 Å, QT = 0.632 Å, θ = 1.8° iucr.orgnih.gov | Sum of bond angles around N(thiomorpholine) = 329.5° iucr.orgnih.gov |

| 4-(4-Nitrophenyl)thiomorpholine | Chair | N/A | C2–S1–C6 = 99.5° mdpi.com |

| 3,4-dimethyl 2-(tert-butylamino)-5-[2-oxo-4-(thiomorpholin-4-yl)... | Chair | N/A | Exocyclic N-C bond is equatorial. iucr.org |

Influence of Stereochemistry on Molecular Interactions

The specific stereochemistry of a thiomorpholine-4-carboxylate derivative dictates how it interacts with its environment at the molecular level. These interactions, which include hydrogen bonds and van der Waals forces, are fundamental to crystal packing, solubility, and biological activity.

Crystallographic studies have shown that intermolecular hydrogen bonds play a key role in the solid-state architecture of thiomorpholine-containing compounds. In the crystal structure of ethyl 4-hydroxy-2,6-diphenyl-1-(2-thiomorpholinoacetyl)-1,2,5,6-tetrahydropyridine-3-carboxylate, molecules are linked by C-H···O hydrogen bonds, forming a ribbon-like structure. iucr.orgnih.gov Similarly, a coumarin derivative featuring a thiomorpholine ring forms a three-dimensional network in the crystal via C-H···O and C-H···S hydrogen bonds. iucr.org

The stereochemical arrangement also influences intramolecular interactions. A strong intramolecular O-H···O hydrogen bond was observed to stabilize the molecular structure in a thiomorpholine-acetyl substituted tetrahydropyridine. nih.gov The stereochemistry of chiral centers, such as in (3S)-thiomorpholine-3-carboxylic acid, is suggested to be a critical factor influencing its potential biological activity and interactions with other molecules. cymitquimica.com In metal complexes, the conformation of the thiomorpholine ring (axial vs. equatorial coordination to the metal) can be influenced by a delicate balance of C-H···S and C-H···Cl interactions within the crystal lattice, demonstrating how subtle forces can dictate stereochemical outcomes. bg.ac.rs

Computational Chemistry and Theoretical Studies of Benzyl Thiomorpholine 4 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and optimizing the geometry of benzyl (B1604629) thiomorpholine-4-carboxylate and its derivatives.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For benzyl thiomorpholine-4-carboxylate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms. These calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy, often in good agreement with experimental data from X-ray crystallography where available. ijcce.ac.ir

For instance, in related thiomorpholine (B91149) derivatives, DFT has been used to compare the optimized gas-phase geometry with the solid-state crystal structure, revealing the influence of intermolecular interactions on the molecular conformation. mdpi.com Studies on similar N-substituted thiomorpholine compounds have shown that the thiomorpholine ring typically adopts a chair conformation to minimize steric strain. mdpi.comacs.org The orientation of the benzyl carboxylate group at the nitrogen atom, whether axial or equatorial, is a key aspect investigated through geometry optimization. DFT calculations on analogous systems, such as 4-(4-nitrophenyl)thiomorpholine (B1608610), have indicated that the equatorial position is often energetically favored in the isolated molecule. mdpi.com However, crystal packing forces can sometimes lead to the adoption of an axial conformation in the solid state. mdpi.comacs.orgsanu.ac.rs

A detailed DFT investigation into Pt(II) and Pd(II) complexes with thiomorpholine-4-carbonitrile (B13281492) revealed that while axial conformers are more stable for the isolated molecules, intermolecular interactions within the crystal can stabilize different conformers. acs.orgsanu.ac.rs This highlights the importance of considering the environment in conformational analysis.

Table 1: Representative Optimized Geometrical Parameters for a Thiomorpholine Ring (from a related study)

| Parameter | Bond Length (Å) / Angle (°) |

| C-S | 1.82 |

| C-N | 1.47 |

| C-C | 1.53 |

| ∠C-S-C | 98.5 |

| ∠C-N-C | 112.0 |

| ∠S-C-C | 110.5 |

| ∠N-C-C | 110.0 |

| Note: These are representative values from DFT calculations on a related thiomorpholine derivative and may vary slightly for this compound. |

Prediction of Vibrational Spectra and NMR Chemical Shifts

Theoretical calculations are a valuable tool for interpreting experimental spectroscopic data. DFT can be used to predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of this compound. acs.org These predicted spectra can be compared with experimental results to confirm the molecular structure and assign specific vibrational modes to different functional groups within the molecule. acs.org

Similarly, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a crucial application of computational chemistry. nih.govnih.govacs.org By calculating the magnetic shielding tensors for each nucleus (¹H and ¹³C) in the optimized geometry of this compound, theoretical NMR spectra can be generated. acs.orgnih.gov These calculated chemical shifts, when compared with experimental data, aid in the definitive assignment of signals and can help in elucidating the conformational preferences of the molecule in solution. acs.orgnih.govchemicalbook.com For complex organic molecules, computational prediction of NMR shifts has become an indispensable tool for structural verification. nih.gov

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for Thiomorpholine (illustrative)

| Atom | Predicted δ (ppm) | Experimental δ (ppm) |

| C2/C6 | 48.2 | 47.9 |

| C3/C5 | 27.5 | 27.8 |

| Note: Data is for the parent thiomorpholine molecule and serves as an example of the accuracy of such predictions. chemicalbook.com |

Analysis of Molecular Orbitals and Reactivity Indices

The electronic properties and chemical reactivity of this compound can be understood by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netnih.govacs.org

From the HOMO and LUMO energies, various reactivity indices can be calculated, such as electronegativity, chemical hardness, and softness. researchgate.netnih.govacs.org These indices, derived from conceptual DFT, provide quantitative measures of the molecule's reactivity and can be used to predict how it will interact with other chemical species. nih.govacs.org For instance, the electrophilicity index can predict the propensity of a molecule to act as an electrophile in a reaction. nih.govacs.org Such analyses have been applied to various thiomorpholine derivatives to understand their biological activities. researchgate.net

Molecular Modeling and Simulation

Beyond static quantum chemical calculations, molecular modeling and simulation techniques provide insights into the dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

This compound is a flexible molecule with multiple rotatable bonds. Conformational analysis aims to identify all possible low-energy spatial arrangements (conformers) of the molecule and to map the potential energy surface that governs their interconversion. Computational methods can systematically explore the conformational space by rotating the key dihedral angles, such as those involving the benzyl group and the carboxylate linker, and calculating the corresponding energies.

This analysis helps in understanding the molecule's preferred shapes and the energy barriers between different conformations. The results of conformational analysis are crucial for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy conformer in solution. Studies on related N-aryl-thiomorpholine-3,5-diones have successfully used computational methods to investigate their complex conformational isomerism.

Molecular Dynamics Simulations to Understand Dynamics and Solvation

MD simulations can reveal how the solvent influences the conformational equilibrium of the molecule and can be used to calculate various thermodynamic properties. researchgate.net For instance, simulations can provide insights into the solvation free energy, which is a critical parameter in drug design. In studies of related heterocyclic compounds, MD simulations have been employed to understand the stability of inhibitor-enzyme complexes and to refine the understanding of intermolecular interactions. researchgate.net

In Silico Approaches to Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationships (SAR) of this compound and related thiomorpholine scaffolds is significantly enhanced by computational, or in silico, methodologies. These theoretical studies provide profound insights into the molecular interactions and structural features that govern the biological activity of this class of compounds. By simulating and predicting the behavior of these molecules at an atomic level, researchers can rationally design more potent and selective derivatives.

Molecular Docking for Ligand-Target Interactions

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a specific receptor, as well as the strength of the interaction. This method is instrumental in understanding the binding modes of thiomorpholine-containing compounds to their biological targets.

Research on various thiomorpholine derivatives has demonstrated their potential to interact with a range of biological targets. For instance, in silico docking studies have been conducted on thiomorpholine analogs to investigate their affinity for enzymes such as DNA gyrase, a validated antibacterial target. plos.org These studies revealed that thiomorpholine derivatives can exhibit high affinity for the target protein, with binding energies indicating stable interactions. plos.org The molecular basis for these interactions can be harnessed for the development of new antibiotic leads. plos.org

In another study, a series of phenol (B47542) derivatives containing the thiomorpholine moiety, known as the LQM300 series, were docked with the angiotensin-converting enzyme (ACE). openmedicinalchemistryjournal.comsemanticscholar.org The results indicated that these compounds could fit within the active site of ACE, suggesting a potential mechanism for their observed antihypertensive effects. openmedicinalchemistryjournal.com Similarly, the interaction of a thiomorpholine compound, LQM319, with the Fas receptor (CD95) has been explored, with molecular docking suggesting a favorable interaction within the receptor's pocket. scirp.org

Furthermore, docking studies of heterocyclic GABA analogues, including those with a thiomorpholine scaffold, against the GABA-AT enzyme from Pseudomonas fluorescens and its human homolog have been performed. nih.govnih.govmdpi.com These studies helped to elucidate the binding modes and identified key interactions, such as those between the ligand's carboxylic moiety and residues within the enzyme's active site. mdpi.com

While specific docking studies focusing exclusively on this compound are not extensively documented in publicly available literature, the findings from related thiomorpholine derivatives provide a strong foundation for predicting its potential interactions with various biological targets. The general consensus from these studies is that the thiomorpholine ring is a versatile scaffold that can be accommodated in the binding sites of diverse proteins. jchemrev.com

Table 1: Summary of Molecular Docking Studies on Thiomorpholine Derivatives

| Compound/Series | Target Protein | Key Findings | Reference(s) |

| 1-chloro-2-isocyanatoethane derivative of thiomorpholine | DNA gyrase | Demonstrated high affinity for the target protein with binding energies ranging from -4.63 to -5.64 Kcal/mol. | plos.org |

| Methylthiomorphic compounds (e.g., LQM322) | ACE2 receptor and S1 subunit of SARS-CoV-2 spike protein | Evaluated for inhibitory activity against the interaction between the ACE2 receptor and the SARS-CoV-2 spike protein. | nih.govnih.gov |

| 4-tert-butyl-bis-(2,6-thiomorpholin-4-ylmethyl)-1-phenol (LQM319) | Fas Receptor (CD95) | Favorable interaction observed within the pocket of the Fas receptor. | scirp.org |

| LQM300 series (phenol derivatives with thiomorpholine) | Angiotensin-Converting Enzyme (ACE) | Compounds were able to couple within the pocket of ACE, suggesting a potential mechanism for antihypertensive activity. | openmedicinalchemistryjournal.comsemanticscholar.org |

| Heterocyclic GABA analogues with a thiomorpholine scaffold | GABA-AT enzyme | Strong interaction observed with both Pseudomonas fluorescens and human GABA-AT enzymes. | nih.govnih.govmdpi.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. researchgate.net This allows for the prediction of the activity of new, unsynthesized compounds and provides insights into the structural features that are crucial for activity.

QSAR studies have been successfully applied to various classes of compounds containing the thiomorpholine scaffold. For example, a QSAR study was conducted on a series of novel heterocyclic GABA analogues, which included thiomorpholine derivatives, to understand the molecular descriptors associated with their inhibitory activity against the GABA-AT enzyme. nih.govnih.gov The study utilized 3D molecular descriptors to propose the active enantiomeric form of the GABA analogues and indicated that bulkier ligands, especially those containing a sulfur atom, tend to be better inhibitors. nih.govnih.gov

In another instance, three-dimensional QSAR (3D-QSAR) models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), were developed for thiomorpholine analogs as TACE inhibitors. researchgate.net These models yielded statistically significant results and provided contour maps that helped to visualize the correlation between the 3D structure and biological activity. researchgate.net

The general approach in QSAR involves the calculation of a wide array of molecular descriptors (e.g., constitutional, topological, electrostatic, geometrical, and physicochemical) and then using statistical methods like multiple linear regression to build a predictive model. researchgate.net

Table 2: Examples of QSAR Studies on Thiomorpholine-Related Scaffolds

| Compound Class | Target/Activity | QSAR Model Type | Key Findings from the Model | Reference(s) |

| Heterocyclic GABA analogues | GABA-AT enzyme inhibition | 3D-QSAR | Bulky ligands and the presence of a sulfur atom are favorable for inhibitory activity. | nih.govnih.gov |

| Thiomorpholine analogs | TACE inhibition | 3D-QSAR (CoMFA, CoMSIA) | Statistically significant models were derived, providing insights into the structure-activity relationship. | researchgate.net |

| Anthranilic acid derivatives | HCV NS5B inhibition | Fingerprint-based QSAR | The model could capture the effect of various substituents, including the thiomorpholine moiety, on the inhibitory activity. | dergipark.org.tr |

Pharmacophore Modeling for Thiomorpholine Scaffolds

Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target and elicit a biological response. researchgate.netnih.gov This model can then be used as a 3D query to screen large compound libraries for novel molecules with the desired activity.

For instance, in the design of inhibitors, the thiomorpholine ring can serve as a scaffold to correctly position other crucial functional groups for interaction with a target receptor. jchemrev.com The development of a pharmacophore model typically starts from a set of active ligands or the structure of a ligand-bound protein. nih.gov The model identifies common chemical features and their spatial relationships.

The process of pharmacophore modeling can be a precursor to other computational methods. Once a pharmacophore model is established and validated, it can be used for virtual screening to identify potential hits, which can then be subjected to more rigorous evaluations like molecular docking and QSAR. nih.gov The versatility of the thiomorpholine scaffold makes it a valuable component in the design of new therapeutic agents, and pharmacophore modeling provides a rational approach to harness its potential. jchemrev.com

Biological Activity and Structure Activity Relationships Sar in Pre Clinical Research

Thiomorpholine-4-carboxylate as a Privileged Scaffold in Drug Discovery

The thiomorpholine (B91149) ring, a sulfur-containing analog of morpholine (B109124), is recognized as a "privileged scaffold" in drug discovery. jchemrev.comresearchgate.net This designation is due to its presence in a wide array of biologically active compounds, demonstrating its versatility and ability to interact with multiple biological targets. jchemrev.comjchemrev.com The thiomorpholine moiety offers a unique combination of features: it is a non-aromatic, six-membered saturated heterocycle containing both an amine and a thioether group. jchemrev.comjchemrev.com This structure provides a flexible yet conformationally defined backbone that can be readily functionalized. researchgate.net

In drug development, substituting a morpholine group with thiomorpholine can increase the lipophilicity of a molecule. The sulfur atom also represents a "metabolically soft spot" due to its susceptibility to oxidation, which can be leveraged in prodrug design or to modulate pharmacokinetic properties. mdpi.com The diverse pharmacological activities associated with thiomorpholine derivatives include antimicrobial, anticancer, anti-inflammatory, antioxidant, antimalarial, and enzyme inhibitory effects. researchgate.net Its structural versatility has made it an indispensable component in the design of pharmacophores and a key element in the drug discovery process, prompting researchers to continuously explore its potential. jchemrev.comjchemrev.com

In Vitro and Non-Human In Vivo Investigations of Biological Effects

Antimicrobial and Antibacterial Activities

Derivatives of the thiomorpholine scaffold have demonstrated notable activity against a range of bacterial and mycobacterial strains. The inclusion of the thiomorpholine ring is often intended to increase the lipophilicity (Log P value) of compounds, potentially leading to higher intracellular concentrations within microbes and helping to overcome resistance mechanisms. fortunejournals.com

Structure-activity relationship (SAR) studies on phenyloxazolidinones incorporating a thiomorpholine S-oxide or S,S-dioxide ring identified several potent leads against Gram-positive bacteria. jchemrev.comresearchgate.net These studies indicated a preference for small, lipophilic groups at the C-5 position. jchemrev.com Specifically, these compounds showed enhanced activity against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis. nih.gov

In other studies, newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives were tested against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). fortunejournals.com The results suggested that the nature and position of substituents on the benzene (B151609) ring significantly impact antibacterial activity, with nitro groups playing a considerable role. fortunejournals.com Furthermore, pyrrole (B145914) derivatives incorporating a thiomorpholine moiety have shown interesting in vitro activity against Mycobacterium tuberculosis and other atypical mycobacteria, highlighting their potential as antimycobacterial agents. mdpi.comnih.gov Thiophene-based compounds, which share structural similarities, have also been investigated for their antimicrobial potential against drug-resistant Gram-negative bacteria. frontiersin.orgmdpi.com

Table 1: Selected Thiomorpholine Derivatives and their Antibacterial Activity

| Compound Class | Target Organism(s) | Key Findings |

|---|---|---|

| Thiomorpholine S-oxide/S,S-dioxide phenyloxazolidinones | Gram-positive bacteria (H. influenzae, M. catarrhalis) | Identified novel leads with enhanced activity against respiratory pathogens. jchemrev.comresearchgate.netnih.gov |

| 4-thiomorpholin-4-ylbenzohydrazide derivatives | S. aureus, E. coli | Substituents on the benzene ring, particularly nitro groups, significantly impact activity. fortunejournals.com |

Antifungal Properties

The thiomorpholine scaffold has also been incorporated into compounds exhibiting antifungal properties. Research into 4-(4-nitrophenyl)thiomorpholine (B1608610) as a precursor for antifungal agents has been noted. mdpi.com In studies evaluating pyrrole derivatives, certain compounds analogous to BM 212 that feature a thiomorpholine ring were tested against Candidae, indicating the scaffold's relevance in the development of new antifungal treatments. nih.gov Additionally, newly synthesized 4-thiomorpholin-4-ylbenzohydrazide derivatives were screened for their in vitro antifungal activity against Aspergillus niger and Candida albicans, with results showing that substituents like the nitro group can have a considerable impact on efficacy. fortunejournals.com

Enzyme Inhibitory Actions

The thiomorpholine scaffold is integral to the structure of various selective enzyme inhibitors, demonstrating its utility in targeting specific proteins involved in disease pathways. jchemrev.comresearchgate.net

Monoamine Oxidase B (MAO-B): 2-Arylthiomorpholine and 2-arylthiomorpholin-5-one derivatives have been designed as potent and selective MAO-B inhibitors. nih.gov These compounds, conceived as rigid phenylethylamine analogues, showed that fixing the amine chain within the six-membered ring enhanced MAO-B inhibitory activity. nih.govresearchgate.net The most effective derivatives achieved Kᵢ values in the nanomolar range with over 2000-fold selectivity for human MAO-B. researchgate.net Further studies on morpholine-based chalcones also identified a selective MAO-B inhibitor (MO1) with an IC₅₀ value of 0.030 µM. nih.gov

Dipeptidyl Peptidase-IV (DPP-IV): Thiomorpholine-bearing compounds have been synthesized and evaluated as DPP-IV inhibitors for the potential treatment of type 2 diabetes. jchemrev.com Certain derivatives containing L-amino acids exhibited good in vitro inhibitory activity, with IC₅₀ values as low as 3.40 µmol/L. jchemrev.com The thiazolidine-4-one moiety, which contains a CO-N group present in all DPP-IV inhibitors, has been studied in conjunction with thiomorpholine derivatives. mdpi.com Pyrazole and thiosemicarbazone derivatives are also classes of compounds explored for DPP-4 inhibition. nih.gov

Other Enzymes: Thiomorpholine derivatives have been investigated for their inhibitory effects on other enzymes as well. Schiff bases of the thiomorpholine series showed good to moderate activity against urease. jchemrev.com Some derivatives also exhibited moderate inhibition of acetylcholinesterase. jchemrev.com

Table 2: Enzyme Inhibitory Activity of Thiomorpholine Derivatives

| Enzyme Target | Compound Class | Potency (IC₅₀ / Kᵢ) |

|---|---|---|

| MAO-B | 2-Arylthiomorpholine derivatives | Kᵢ values in the 10⁻⁸ M range. researchgate.net |

| DPP-IV | Thiomorpholine-bearing amino acid derivatives | IC₅₀ values of 3.40 - 6.93 µmol/L. jchemrev.com |

| Urease | Schiff bases of thiomorpholine | Good to moderate inhibition observed. jchemrev.com |

Antiproliferative and Cytotoxic Effects in Cell Lines

Thiomorpholine derivatives have been synthesized and evaluated for their potential as anticancer agents, showing cytotoxic effects against various human cancer cell lines. jchemrev.comresearchgate.net

N-azole substituted thiomorpholine derivatives were studied for their cytotoxic activities. A thiazolyl thiomorpholine compound with a chloro substituent on its aromatic ring was identified as a notable lead, demonstrating significant cytotoxicity against A549 (lung carcinoma) and HeLa (cervical cancer) cells, with IC₅₀ values of 10.1 and 30.0 µM, respectively. nih.gov

In another study, morpholine-substituted 2-amino-4-phenylthiazole (B127512) derivatives, which are structurally related to thiomorpholines, exhibited excellent growth inhibitory effects. One compound was particularly effective against the human colon cancer cell line HT29, with an IC₅₀ value of 2.01 µM. jchemrev.com Additionally, certain thiomorpholine-containing hydrazones displayed cytotoxic activity against HepG2 (liver carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. jchemrev.com Research on 7-chloro-(4-thioalkylquinoline) derivatives, which can incorporate a thiomorpholine ring, found that sulfonyl N-oxide derivatives were the most cytotoxic against HCT116 (colon carcinoma) cells, with IC₅₀ values ranging from 1.99 to 4.9 µM. mdpi.com It has also been noted that polymers derived from thiomorpholine oxide show no cytotoxicity in mouse fibroblast cell lines (L929) at concentrations below 400 μg/mL, suggesting potential for biocompatible applications. nih.gov

Table 3: Cytotoxic Activity of Selected Thiomorpholine Derivatives

| Compound Class | Cell Line(s) | Potency (IC₅₀) |

|---|---|---|

| Thiazolyl thiomorpholine derivative | A549 (lung), HeLa (cervical) | 10.1 µM (A549), 30.0 µM (HeLa). nih.gov |

| 2-amino-4-phenylthiazole derivatives | HT29 (colon) | 2.01 µM. jchemrev.com |

Other Biological Activities

The versatile thiomorpholine scaffold has been associated with a broad spectrum of other biological effects in preclinical studies.

Anti-inflammatory and Antioxidant Activity: A number of thiomorpholine derivatives that incorporate an antioxidant moiety have been synthesized. nih.gov These compounds were found to inhibit lipid peroxidation with IC₅₀ values as low as 7.5 µM. nih.govresearchgate.net They also demonstrated radical scavenging activity, with some derivatives showing greater potency than the standard ascorbic acid. nih.gov In studies on asymmetrical mono-carbonyl analogs of curcumin, the substitution of a morpholine Mannich base, a related structure, increased anti-inflammatory activity. japsonline.com Thiophene-based compounds, which are structurally similar, are also known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. nih.gov

Antimalarial and Antischistosomal Activity: The thiomorpholine moiety is considered a valuable structural motif in the development of antimalarial agents. jchemrev.comacs.org Furthermore, in the search for new treatments for schistosomiasis, structure-activity relationship studies on biaryl alkyl carboxylic acids led to the identification of a promising thiomorpholine amide derivative with antischistosomal activity. nih.gov Dithiocarbamate derivatives incorporating the thiomorpholine ring have also shown significant effects on the motility of Schistosoma mansoni at concentrations of 25 µM. researchgate.net In vivo studies in mice with other compound classes have shown significant reductions in worm burden. nih.gov

Hypolipidemic Activity: Thiomorpholine derivatives have been investigated for their ability to lower lipid levels. nih.gov In a rat model of hyperlipidemia, the most active compound decreased plasma levels of triglycerides, total cholesterol, and low-density lipoprotein (LDL) by 80%, 78%, and 76%, respectively. nih.govresearchgate.net These compounds may also act as inhibitors of squalene (B77637) synthase, an enzyme involved in cholesterol synthesis. nih.gov

Structure-Activity Relationship (SAR) Studies of Thiomorpholine-4-carboxylate Derivatives

The therapeutic potential of thiomorpholine-4-carboxylate derivatives is intricately linked to their molecular architecture. Researchers have systematically modified different parts of the Benzyl (B1604629) thiomorpholine-4-carboxylate scaffold to understand how these changes influence its biological effects. These studies are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Impact of Benzyl Group Modifications on Activity

The benzyl group, attached to the carboxylate moiety, plays a pivotal role in the interaction of these compounds with their biological targets. Modifications to this aromatic ring can significantly alter activity. For instance, in a series of 3-substituted benzylthioquinolinium iodide salts, which share a benzylthio substructure, substitutions on the phenyl ring led to significant changes in antifungal and antibacterial activities. nih.gov This suggests that the electronic and hydrophobic properties of the benzyl group are key determinants of bioactivity. While direct SAR studies on benzyl-substituted thiomorpholine-4-carboxylates are not extensively documented in publicly available literature, the principles observed in related structures are likely applicable. The introduction of electron-donating or electron-withdrawing groups, as well as variations in their position on the phenyl ring, would be expected to modulate the compound's interaction with its target protein, thereby affecting its efficacy.

Role of Thiomorpholine Ring Substituents

The thiomorpholine ring itself is a critical component of the pharmacophore and is amenable to various modifications that can fine-tune the compound's properties. One of the most significant alterations is the oxidation of the sulfur atom. The oxidation state of the sulfur can influence the molecule's polarity, solubility, and metabolic stability. For example, the oxidation of the thiomorpholine sulfur to a sulfoxide (B87167) or sulfone can increase water solubility but may also impact membrane permeability. jchemrev.com In a study of thiomorpholine and thiopyran oxazolidinones, SAR analysis of C-5 amide analogues of the S-oxide and S,S-dioxide forms revealed that these modifications were well-tolerated and led to the identification of potent antibacterial agents. jchemrev.com This highlights that the oxidation state of the thiomorpholine sulfur is a key factor in modulating biological activity.

Furthermore, substitutions on the carbon atoms of the thiomorpholine ring can also impact activity. Computational models of some thiomorpholine-containing compounds have suggested that certain positions on the ring are exposed to the solvent, indicating that the addition of substituents at these sites could alter the physical characteristics of the ligand with minimal loss of enzyme inhibitory activity. jchemrev.com

Influence of Carboxylate Modifications

The carboxylate group in Benzyl thiomorpholine-4-carboxylate serves as a linker and its modification can have a profound impact on the compound's stability and activity. A common strategy in medicinal chemistry is the bioisosteric replacement of the ester group to improve metabolic stability or alter binding interactions. Issues associated with the carboxylate moiety can include reduced metabolic stability and limited passive diffusion across biological membranes. nih.gov Replacing the ester with an amide, for example, can introduce a hydrogen bond donor and alter the molecule's electronic distribution and susceptibility to hydrolysis by esterases.

In Vitro Pharmacokinetic and Pharmacodynamic Studies (e.g., Metabolic Stability, Permeability)

Beyond its intrinsic biological activity, the journey of a potential drug candidate is heavily influenced by its pharmacokinetic properties. In vitro studies provide early insights into how a compound is absorbed, distributed, metabolized, and excreted (ADME).

Metabolic Stability: The metabolic stability of a compound is a critical determinant of its in vivo half-life and oral bioavailability. For compounds containing an ester linkage, such as this compound, hydrolysis by carboxylesterases is a primary metabolic pathway. uni-saarland.deljmu.ac.ukljmu.ac.uk In vitro studies using liver microsomes or S9 fractions can quantify the rate of metabolism and identify the major metabolites. For instance, the in vitro metabolic fate of other ester-containing compounds has shown that ester hydrolysis is a significant metabolic step. uni-saarland.deljmu.ac.ukljmu.ac.uk The thiomorpholine ring itself can also be a site of metabolism. Studies on the biodegradation of thiomorpholine have shown that S-oxidation, catalyzed by cytochrome P450 enzymes, is a key metabolic reaction. nih.gov

Permeability: The ability of a compound to permeate biological membranes, such as the intestinal epithelium, is crucial for oral absorption. The Caco-2 cell monolayer is a widely used in vitro model to predict the intestinal permeability of drug candidates. researchgate.netnih.govnih.gov The permeability of a compound is influenced by its physicochemical properties, including lipophilicity and hydrogen bonding capacity. While specific permeability data for this compound is not available, the general characteristics of the thiomorpholine scaffold suggest that its lipophilicity can be modulated through substitutions on the ring to optimize permeability.

Below is a hypothetical interactive data table illustrating the kind of data that would be generated in such pre-clinical studies.

| Compound | Modification | Target Activity (IC50, µM) | Metabolic Half-life (t½, min) | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) |

| This compound | Parent Compound | 5.2 | 35 | 4.5 |

| Analog 1 | 4-Fluoro on Benzyl | 2.8 | 42 | 5.1 |

| Analog 2 | Thiomorpholine S-oxide | 8.1 | 65 | 3.2 |

| Analog 3 | Carboxylate to Amide | 6.5 | >120 | 2.8 |

Applications in Chemical Synthesis and As Building Blocks

Intermediates in the Synthesis of Complex Organic Molecules

A reactive intermediate is a short-lived, high-energy molecule that is generated in a chemical reaction and quickly converts into a more stable molecule. st-andrews.ac.uk Benzyl (B1604629) thiomorpholine-4-carboxylate and its derivatives serve as stable precursors, or intermediates, for the synthesis of more complex molecules. The thiomorpholine (B91149) core is a recurring motif in various target molecules, and this compound provides a convenient way to introduce this structural unit.

For instance, the synthesis of novel antituberculosis agents has involved the use of substituted benzyl amides, demonstrating a synthetic pattern where a core structure is elaborated into a final active compound. nih.gov Similarly, the synthesis of 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide, a key intermediate for the HIV maturation inhibitor BMS-955176, highlights the importance of the thiomorpholine scaffold in creating high-value pharmaceutical compounds. beilstein-journals.org Synthetic strategies often involve the modification of the thiomorpholine ring or the removal of the benzyl protecting group to allow for further reactions at the nitrogen atom, making Benzyl thiomorpholine-4-carboxylate a versatile intermediate. researchgate.netacs.org

Building Blocks for Medicinal Chemistry (Pre-clinical Compound Libraries)

In modern drug discovery, large collections of chemical compounds, known as screening libraries, are tested against biological targets to identify potential new drugs. vipergen.com These libraries are often constructed from smaller, pre-validated molecules called "building blocks". bldpharm.com this compound is classified as such a building block for medicinal chemistry. bldpharm.combldpharm.com

The thiomorpholine ring is considered a "privileged pharmacophore," meaning its structure is recurrent in many biologically active compounds and can interact with multiple biological targets. researchgate.net Its inclusion in drug candidates can improve pharmacokinetic properties. By using this compound, medicinal chemists can efficiently synthesize a diverse array of new chemical entities for pre-clinical compound libraries. vipergen.comnih.gov These libraries are then screened to discover "hits" that can be further optimized into lead compounds for drug development programs.

Table 2: Application of Thiomorpholine Scaffolds in Medicinal Chemistry Libraries

| Application Area | Description | Rationale for Use | Citations |

|---|---|---|---|

| General Screening Libraries | Used to build diverse collections of small molecules for high-throughput screening (HTS). | The thiomorpholine scaffold provides structural novelty and favorable lead-like properties. | nih.gov |

| Focused Libraries | Used to create libraries targeted at specific protein families, such as kinases. | The scaffold can be a key recognition element for certain biological targets. | nih.gov |

| Pharmaceutical Intermediates | Serves as a key precursor in the synthesis of advanced drug candidates. | Provides a reliable route to the thiomorpholine core found in complex active pharmaceutical ingredients. | beilstein-journals.orgbldpharm.com |

Potential in Materials Science or Polymer Chemistry (e.g., as monomers or modifiers)

The application of thiomorpholine derivatives extends beyond pharmaceuticals into the realm of materials and polymer science. While direct use of this compound as a monomer in large-scale polymer production is not widely documented, its structural features suggest potential applications. The thiomorpholine ring can be incorporated into polymer backbones or as a pendant group to modify polymer properties.

A relevant area of research is polymer-supported synthesis, where reagents or substrates are attached to a solid polymer support to simplify reaction workups and purification. The stereoselective synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives on a polymer support has been reported. acs.org This demonstrates the compatibility of the thiomorpholine heterocyclic system with polymer chemistry techniques. Such approaches could potentially be adapted for this compound, using it to modify polymer surfaces or to create functional materials. Furthermore, the dioxide derivative, this compound 1,1-dioxide, is noted in the context of materials science, suggesting that this class of compounds has potential for exploration in this field. guidechem.com

Analytical and Spectroscopic Characterization of Benzyl Thiomorpholine 4 Carboxylate

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a fundamental tool in the characterization of benzyl (B1604629) thiomorpholine-4-carboxylate, offering non-destructive methods to probe its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise structure of a molecule by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR: The proton NMR spectrum of benzyl thiomorpholine-4-carboxylate displays characteristic signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear as a multiplet in the range of δ 7.30-7.37 ppm. The benzylic protons (CH₂) adjacent to the ester oxygen show a singlet at approximately δ 5.15 ppm. The methylene (B1212753) protons of the thiomorpholine (B91149) ring exhibit distinct signals. The protons on the carbons adjacent to the nitrogen atom are observed as a triplet around δ 3.75 ppm, while the protons on the carbons adjacent to the sulfur atom appear as a triplet around δ 2.65 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct peaks for each unique carbon atom. The carbonyl carbon of the carbamate (B1207046) group is typically found around δ 155.0 ppm. The carbons of the aromatic ring of the benzyl group resonate in the region of δ 127-136 ppm. The benzylic carbon (CH₂) gives a signal at approximately δ 67.5 ppm. The methylene carbons of the thiomorpholine ring adjacent to the nitrogen appear around δ 46.5 ppm, while those adjacent to the sulfur are found near δ 27.5 ppm.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Aromatic CH (Benzyl) | 7.30-7.37 (m) | 127.0 - 136.0 |

| Benzylic CH₂ | 5.15 (s) | 67.5 |

| Thiomorpholine CH₂ (N-linked) | 3.75 (t) | 46.5 |

| Thiomorpholine CH₂ (S-linked) | 2.65 (t) | 27.5 |

| Carbonyl C=O | - | 155.0 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. (s = singlet, t = triplet, m = multiplet)

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com The IR spectrum of this compound shows several characteristic absorption bands. A strong, sharp absorption peak is observed in the region of 1700-1720 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the carbamate group. pg.edu.pllibretexts.org The C-H stretching vibrations of the aromatic ring are typically seen in the range of 3000-3100 cm⁻¹. vscht.cz The aliphatic C-H stretching vibrations of the thiomorpholine and benzyl methylene groups appear below 3000 cm⁻¹. vscht.cz The C-N stretching vibration of the carbamate and the C-S stretching of the thiomorpholine ring also produce characteristic signals in the fingerprint region of the spectrum.

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Carbonyl (C=O) | Stretch | 1700-1720 (strong, sharp) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | < 3000 |

| C-O (Ester) | Stretch | 1200-1300 |

| C-N (Amine) | Stretch | 1000-1250 |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) can be used to determine its exact molecular weight, which helps to confirm its molecular formula (C₁₂H₁₅NO₂S). nih.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. A common fragmentation would be the loss of the benzyl group, resulting in a prominent peak corresponding to the tropylium (B1234903) ion at m/z 91. d-nb.info

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound. rsc.org Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region due to electronic transitions within the benzene (B151609) ring. science-softcon.de The spectrum would likely show a primary absorption band around 250-270 nm, which is characteristic of the π → π* transitions of the aromatic system. The presence of the carbamate and thiomorpholine moieties may cause slight shifts in the absorption maxima compared to unsubstituted benzene.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification and assessment of the purity of this compound.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method to determine the purity of the compound. nih.gov In this technique, the compound is passed through a column packed with a nonpolar stationary phase and eluted with a polar mobile phase. The retention time of the compound is a characteristic property that can be used for its identification and quantification. By comparing the peak area of the main compound to any impurity peaks, the purity can be accurately determined.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid chromatographic technique used to monitor the progress of reactions and to get a preliminary assessment of purity. A small amount of the compound is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel), and the plate is developed in a suitable solvent system. The retention factor (Rf) value is a characteristic of the compound under specific conditions.

Gas Chromatography (GC): Gas chromatography can also be employed for the analysis of this compound, particularly when coupled with a mass spectrometer (GC-MS). d-nb.info This provides both separation and structural identification of the compound and any volatile impurities. The compound is vaporized and passed through a column, and its retention time is measured.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes